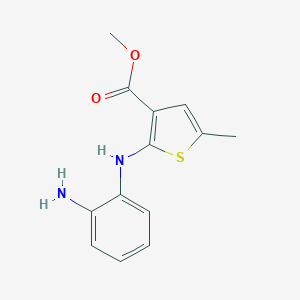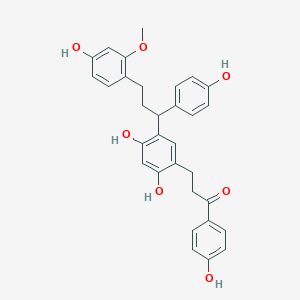
3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one
説明
3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one, also known as 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one, is a useful research compound. Its molecular formula is C31H30O7 and its molecular weight is 514.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Traditional Medicine
Cochinchinenin is found in the resin extracted from stems of Dracaena cochinchinensis, also known as “Dragon’s Blood”. In traditional Chinese medicine, this resin is commonly prescribed to invigorate blood circulation for the treatment of traumatic injuries, blood stasis, and pain .
Anti-bacterial Properties
Modern pharmacological studies have found that this resinous medicine has anti-bacterial activities . This suggests potential applications in treating bacterial infections.
Anti-spasmodic Properties
The resinous medicine containing Cochinchinenin also exhibits anti-spasmodic activities . This could be useful in relieving spasms or convulsions.
Anti-inflammatory and Analgesic Properties
The resinous medicine has been found to have anti-inflammatory and analgesic (pain-relieving) properties . This suggests its potential use in managing inflammation and pain.
Anti-diabetic Properties
Cochinchinenin C, a variant of Cochinchinenin, has been identified as a potential nonpolypeptide anti-diabetic drug . It targets a glucagon-like peptide-1 receptor, promoting insulin secretion and increasing intracellular cAMP and ATP levels . This indicates its potential in treating diabetes.
Anti-tumor Properties
The resinous medicine containing Cochinchinenin has been found to have anti-tumor activities . This suggests potential applications in cancer treatment.
Immune Function Enhancement
The resinous medicine is also known to enhance immune function . This could be beneficial in boosting the body’s natural defense system.
Skin Repair and Blood Circulation
The resinous medicine promotes skin repair and enhances blood circulation . This could be useful in wound healing and improving blood flow.
作用機序
Target of Action
The primary target of Cochinchinenin is the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a therapeutic target for anti-diabetic drugs and is distributed in pancreatic cells, and the gastrointestinal, cardiovascular, pulmonary, and central nervous systems .
Mode of Action
Cochinchinenin interacts well with the GLP-1 receptor via hydrophobic interaction . This interaction was confirmed by fluorescence spectroscopy and molecular simulation .
Biochemical Pathways
Upon interaction with the GLP-1 receptor, Cochinchinenin promotes insulin secretion in pancreatic beta cells . This interaction also leads to increases in intracellular cAMP and ATP levels, indicating GLP-1 receptor activation and glucose metabolism .
Pharmacokinetics
It’s known that polypeptide drugs targeting the glp-1 receptor are easily degraded by dpp4 in vivo . Therefore, the focus is now on the development of nonpolypeptide anti-diabetic drugs like Cochinchinenin .
Result of Action
The result of Cochinchinenin’s action is the promotion of insulin secretion and the activation of the GLP-1 receptor, leading to glucose metabolism . This makes Cochinchinenin a potential candidate for the development of drugs for treating diabetes .
Action Environment
The extraction source of cochinchinenin, sangusis draconi, might play a role in its stability and efficacy .
特性
IUPAC Name |
3-[2,4-dihydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]phenyl]-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O7/c1-38-31-17-25(34)13-6-21(31)7-14-26(19-2-9-23(32)10-3-19)27-16-22(29(36)18-30(27)37)8-15-28(35)20-4-11-24(33)12-5-20/h2-6,9-13,16-18,26,32-34,36-37H,7-8,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIYEXDIBBOYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(C2=CC=C(C=C2)O)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415696 | |
| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |
CAS RN |
400603-95-4 | |
| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the main mechanism of action of Cochinchinenin A and B on tetrodotoxin-resistant (TTR-X) sodium channels?
A1: Cochinchinenin A and B exhibit antagonistic interactions while modulating TTR-X sodium currents. Cochinchinenin A primarily follows the occupancy theory, directly binding to the channel, while Cochinchinenin B adheres to the rate theory, influencing channel kinetics. [] This difference in their modes of action might explain their antagonistic relationship. []
Q2: Can you elaborate on the specific binding kinetics of Cochinchinenin A and B with TTR-X sodium channels?
A2: Research suggests the rate constants for combination and dissociation between Cochinchinenin A and TTR-X sodium channels are (198.7 ± 39.9) x 10-3 and (41.1 ± 6.2) x 10-3, respectively. In contrast, the corresponding values for Cochinchinenin B are (99.9 ± 16.8) x 10-3 and (5.3 ± 0.4) x 10-3. [] These findings underscore the distinct binding profiles of these two compounds.
Q3: What is the potential therapeutic application of Cochinchinenin C in the context of diabetes?
A3: Cochinchinenin C has shown promising results as a potential non-polypeptide anti-diabetic drug. It interacts with the glucagon-like peptide-1 (GLP-1) receptor, mimicking the effects of GLP-1 analogs. [] This interaction leads to increased insulin secretion from pancreatic beta cells in a glucose-dependent manner, highlighting its potential for diabetes treatment. []
Q4: How does Cochinchinenin C interact with the GLP-1 receptor at a molecular level?
A4: Computational studies and fluorescence spectroscopy suggest that Cochinchinenin C interacts with the GLP-1 receptor mainly through hydrophobic interactions. [] This interaction triggers a signaling cascade, leading to increased intracellular cAMP and ATP levels, ultimately promoting glucose metabolism. []
Q5: What is the material basis for the analgesic effect of Resina Draconis (Dragon's Blood)?
A5: Research indicates that the analgesic effect of Resina Draconis is a result of the synergistic interaction between three of its key components: Cochinchinenin A, Cochinchinenin B, and Loureirin B. [, ] This discovery highlights the importance of studying the synergistic effects of natural product mixtures.
Q6: Which constituents of Resina Draconis are absorbed into the bloodstream after oral administration, and how were they identified?
A6: Studies using HPLC fingerprinting and LC-MS/MS identified six compounds absorbed into the blood after oral administration of Resina Draconis: 3,4′-dihydroxy-5-methoxystilbene, Cochinchinenin B, 4′-hydroxy-4,2′-dimethoxy-dihydrochalcone, Cochinchinenin A, Loureirin B, and an unidentified compound that could be a metabolite or an original constituent. []
Q7: How do Cochinchinenin A and Loureirin B interact with Bovine Serum Albumin (BSA)?
A7: Studies utilizing ultraviolet, fluorescence, and circular dichroism spectroscopy reveal distinct interaction mechanisms. Cochinchinenin A interacts with BSA through a combined quenching (dynamic and static) mode, while Loureirin B exhibits a static quenching mode. [] The presence of a methoxyl group at position 4 influences the binding affinity and thermodynamic parameters. []
Q8: How does Dragon's Blood Resin contribute to pain relief in chronic inflammatory and neuropathic pain models?
A8: Dragon's Blood exhibits anti-inflammatory and analgesic effects by inhibiting the synthesis and release of Substance P. [, ] This effect is mediated by blocking COX-2 protein induction and reducing intracellular calcium ion concentration in dorsal root ganglion neurons. [, ]
Q9: Does Cochinchinenin B play a role in the analgesic effect of Dragon's Blood?
A9: Research suggests that Cochinchinenin B, a component of Dragon's Blood, contributes to its analgesic effect by inhibiting capsaicin-evoked responses in rat dorsal root ganglion neurons. [, ] It attenuates both the increase in intracellular calcium ion concentration and the release of Substance P. [, ]
Q10: What are the implications of identifying hub genes related to Liver Metastasis of Colorectal Cancer (LMCRC)?
A10: Integrative analysis of multiple expression profiles identified cell adhesion molecules and the peroxisome proliferator-activated receptor (PPAR) signaling pathway as significantly enriched in LMCRC. [] Further analysis revealed 138 differentially expressed genes (DEGs) and highlighted hub genes like ALB, APOE, CDH2, and ORM1, potentially serving as therapeutic targets. []
Q11: Which potential therapeutic drugs were predicted for LMCRC based on the identified hub genes and pathways?
A11: Computational analysis predicted ADH-1, epigallocatechin, CHEMBL1945287, and Cochinchinenin C as potential therapeutic drugs for LMCRC. [] Notably, in vitro experiments confirmed the antimigration capacity of ADH-1 and epigallocatechin in CRC cell lines. []
Q12: What is the significance of studying the interaction between Loureirin and Human Serum Albumin (HSA)?
A12: Understanding the interaction between Loureirin components (Loureirin A, Loureirin B, and Cochinchinenin C) and HSA provides insights into their pharmacokinetic properties. [] Pressure-mediated affinity capillary electrophoresis revealed varying binding constants for each component, highlighting their distinct interactions with HSA. []
Q13: How does Dracorhodin Perchlorate contribute to wound healing, particularly in the context of diabetes?
A13: Dracorhodin Perchlorate, a stable form of Dracorhodin often used as a substitute for Cochinchinenin, promotes wound healing in diabetic rats by regulating the TLR4 pathway and its associated inflammatory factors. [] This regulation helps mitigate the prolonged inflammatory response and promotes wound closure. []
Q14: What is the role of nitric oxide synthase (NOS) in Dracorhodin Perchlorate-mediated wound healing?
A14: Dracorhodin Perchlorate enhances wound healing in diabetic rats by increasing endothelial nitric oxide synthase (eNOS) protein expression and nitric oxide (NO) content during the later stages of wound repair. [] This increase in NO production contributes to improved wound healing. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



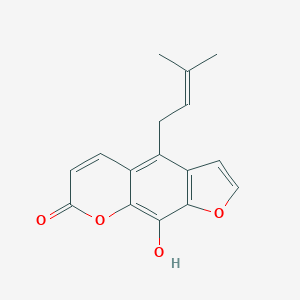
![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)


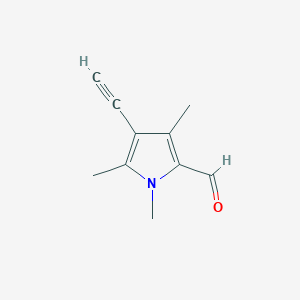

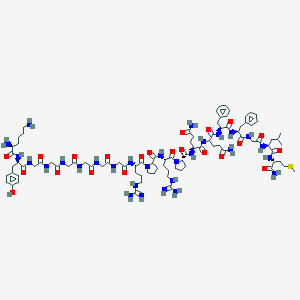


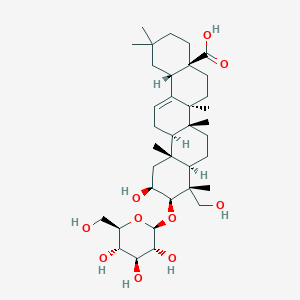
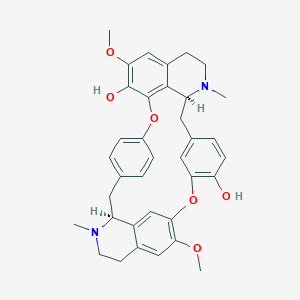
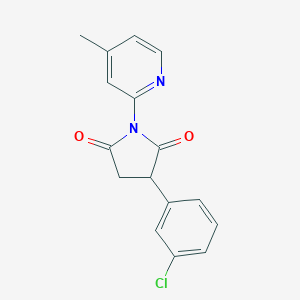
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
